molecular formula C6H7ClN4O B14327277 N'-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide CAS No. 108789-58-8

N'-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide

Cat. No.: B14327277
CAS No.: 108789-58-8
M. Wt: 186.60 g/mol
InChI Key: DZNVAWVSXQHJMK-UHFFFAOYSA-N
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Description

N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a hydroxymethanimidamide group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide typically involves the reaction of 4-chloro-6-methylpyrimidine with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-6-methylpyrimidin-2-yl)acetamide
  • Benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine
  • 4-chloro-6-methylpyrimidin-2-yl)methanol

Uniqueness

N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxymethanimidamide group, in particular, differentiates it from other similar pyrimidine derivatives and contributes to its specific reactivity and applications.

Properties

CAS No.

108789-58-8

Molecular Formula

C6H7ClN4O

Molecular Weight

186.60 g/mol

IUPAC Name

N'-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide

InChI

InChI=1S/C6H7ClN4O/c1-4-2-5(7)11-6(10-4)8-3-9-12/h2-3,12H,1H3,(H,8,9,10,11)

InChI Key

DZNVAWVSXQHJMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=CNO)Cl

Origin of Product

United States

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